molecular formula C21H21N3O2S B6902865 2-(2,3-dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide

2-(2,3-dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide

Cat. No.: B6902865
M. Wt: 379.5 g/mol
InChI Key: SFCJKBYVWFLDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide is a complex organic compound that features both indole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indole Moiety: Starting from an appropriate indole precursor, the indole ring is constructed through cyclization reactions.

    Thiazole Formation: The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The indole and thiazole moieties are then coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.

Major Products

    Oxidation Products: Oxindole derivatives.

    Reduction Products: Reduced indole derivatives.

    Substitution Products: Various substituted indole and thiazole derivatives.

Scientific Research Applications

2-(2,3-Dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydroindol-1-yl)-4-oxo-butyric acid
  • 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid

Uniqueness

2-(2,3-Dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide is unique due to the presence of both indole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15(24-10-9-16-5-2-3-8-20(16)24)21(25)23-17-6-4-7-19(11-17)26-12-18-13-27-14-22-18/h2-8,11,13-15H,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCJKBYVWFLDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OCC2=CSC=N2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.